molecular formula C2Cl6Hg B13801566 Bis(trichloromethyl)mercury CAS No. 6795-81-9

Bis(trichloromethyl)mercury

Cat. No.: B13801566
CAS No.: 6795-81-9
M. Wt: 437.3 g/mol
InChI Key: MHPVYDSEDMUGIA-UHFFFAOYSA-N
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Description

Bis(trichloromethyl)mercury: is an organomercury compound with the molecular formula C₂Cl₆Hg . It is a colorless solid that is highly toxic and sensitive to light. This compound is primarily used in research settings due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)mercury can be synthesized through the reaction of sodium trichloroacetate with mercuric chloride or mercuric acetate . The reaction typically involves heating the reactants in a solvent such as dimethoxyethane at reflux temperature . The reaction can be represented as follows:

2NaCCl3COO+HgCl2Hg(CCl3)2+2NaCl2 \text{NaCCl}_3\text{COO} + \text{HgCl}_2 \rightarrow \text{Hg(CCl}_3\text{)}_2 + 2 \text{NaCl} 2NaCCl3​COO+HgCl2​→Hg(CCl3​)2​+2NaCl

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its limited use outside of research applications. the laboratory synthesis methods can be scaled up for industrial purposes with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: Bis(trichloromethyl)mercury undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of bis(trichloromethyl)mercury involves its ability to form free radicals upon exposure to light. These free radicals can then react with other molecules, leading to various chemical transformations. The compound primarily targets carbon-hydrogen bonds and carbon-carbon bonds , leading to their cleavage and the formation of new products .

Comparison with Similar Compounds

  • Dimethylmercury (CH₃)₂Hg
  • Diethylmercury (C₂H₅)₂Hg
  • Phenylmercuric chloride (C₆H₅HgCl)
  • Triphosgene (bis(trichloromethyl)carbonate)

Uniqueness: Bis(trichloromethyl)mercury is unique due to its high reactivity and ability to form free radicals upon exposure to light. This property makes it particularly useful in photolysis studies and in understanding the behavior of organomercury compounds under various conditions .

Properties

CAS No.

6795-81-9

Molecular Formula

C2Cl6Hg

Molecular Weight

437.3 g/mol

IUPAC Name

bis(trichloromethyl)mercury

InChI

InChI=1S/2CCl3.Hg/c2*2-1(3)4;

InChI Key

MHPVYDSEDMUGIA-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)[Hg]C(Cl)(Cl)Cl

Origin of Product

United States

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